molecular formula C13H20Cl2N2 B7897079 [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7897079
M. Wt: 275.21 g/mol
InChI Key: FDSCFGDQWMQQAU-UHFFFAOYSA-N
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Description

[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine derivative with a 2-chlorobenzyl group attached to the nitrogen atom and a methylamine substituent at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for research applications. This compound is listed as a discontinued product (CAS: 131055-86-2) and is used in biochemical and pharmaceutical research, particularly as a building block for drug intermediates .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-15-12-6-8-16(9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCFGDQWMQQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Piperidone

A foundational step involves converting 4-piperidone to piperidin-4-yl-methylamine. This is achieved via reductive amination with methylamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol or dichloromethane at ambient temperature, yielding the secondary amine.

4-Piperidone+CH3NH2NaBH3CNPiperidin-4-yl-methylamine\text{4-Piperidone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Piperidin-4-yl-methylamine}

This intermediate is often protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during subsequent alkylation.

Alkylation of the Piperidine Nitrogen

Introduction of the 2-Chlorobenzyl Group

The Boc-protected piperidin-4-yl-methylamine undergoes alkylation with 2-chlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the piperidine nitrogen, enabling nucleophilic substitution:

Boc-Piperidin-4-yl-methylamine+2-Cl-BenzylBrNaH, DMFBoc-[1-(2-Cl-Benzyl)-piperidin-4-yl]-methyl-amine\text{Boc-Piperidin-4-yl-methylamine} + \text{2-Cl-BenzylBr} \xrightarrow{\text{NaH, DMF}} \text{Boc-[1-(2-Cl-Benzyl)-piperidin-4-yl]-methyl-amine}

The reaction is typically conducted at 0–5°C to minimize over-alkylation, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the alkylated product.

Deprotection and Salt Formation

Removal of the Boc Protecting Group

Treatment with hydrogen chloride (HCl) in ethyl acetate or dioxane cleaves the Boc group, yielding the free base of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine. Subsequent neutralization with aqueous sodium bicarbonate and extraction into dichloromethane provides the crude product.

Hydrochloride Salt Crystallization

The free base is dissolved in ethanol and treated with concentrated HCl (1 equiv) at 50°C. Cooling to 0°C induces crystallization of the hydrochloride salt, which is filtered, washed with cold ethanol, and dried under vacuum.

Alternative Synthetic Routes

Direct Alkylation of Piperidin-4-yl-methylamine

In cases where Boc protection is omitted, piperidin-4-yl-methylamine is directly alkylated with 2-chlorobenzyl bromide in acetonitrile using potassium carbonate (K2CO3) as the base. While this one-pot method reduces steps, it risks quaternization of the amine and requires careful stoichiometric control.

Cyclization Approaches

Building the piperidine ring from acyclic precursors (e.g., 1,5-diamines) via cyclization reactions offers an alternative. For example, treatment of N-(2-chlorobenzyl)-N-(3-aminopropyl)methylamine with paraformaldehyde under acidic conditions generates the piperidine ring, though yields are moderate.

Optimization and Scalability

Solvent and Temperature Effects

  • Reductive amination : Methanol outperforms tetrahydrofuran (THF) in yield (82% vs. 68%) due to better solubility of intermediates.

  • Alkylation : DMF enables higher reaction rates compared to acetonitrile but necessitates rigorous drying to prevent hydrolysis.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile).

  • Melting Point : 218–220°C (decomposition).

  • ¹H NMR (D2O) : δ 7.4–7.2 (m, 4H, Ar-H), 3.8 (s, 2H, N-CH2-Ar), 3.2–2.9 (m, 2H, piperidine-H), 2.7 (s, 3H, N-CH3).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing NaBH3CN with sodium triacetoxyborohydride (STAB) in reductive amination reduces costs by 40% without compromising yield.

Waste Management

Neutralization of HCl-containing filtrates with calcium hydroxide generates calcium chloride, which is precipitated and removed, aligning with green chemistry principles.

Challenges and Mitigation

Over-Alkylation

Excess 2-chlorobenzyl bromide leads to quaternary ammonium salts. Controlled addition (1.1 equiv) and low temperatures (0°C) suppress this side reaction.

Epimerization at C-4

Chiral purity is maintained by avoiding strong bases during Boc deprotection. Use of HCl in ethyl acetate instead of aqueous HCl minimizes racemization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Boc-Protected Route7899.5High
Direct Alkylation6598.2Moderate
Cyclization Approach5297.8Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the benzyl group may be oxidized to form various products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the chlorobenzyl group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include piperidine N-oxides or benzyl alcohol derivatives.

    Reduction: Products may include dechlorinated benzyl derivatives.

    Substitution: Products may include substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a ligand in receptor studies or as a precursor for the synthesis of biologically active molecules. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine

In medicine, this compound may have potential therapeutic applications. It can be investigated for its pharmacological properties, such as its ability to modulate neurotransmitter systems or its potential as a drug candidate.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzylpiperidine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Position (Benzyl) Piperidine Substitution Molecular Formula Molecular Weight (g/mol) Key Features
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (Target) 2-chloro 4-methylamine ~C₁₃H₁₈Cl₂N₂ ~259.2 Ortho-chloro substituent; moderate lipophilicity
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-chloro 4-amine C₁₂H₁₈Cl₂N₂ 261.19 Para-chloro; higher steric accessibility
[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride 3-fluoro 4-methylamine C₁₃H₁₈ClFN₂ 258.77 Fluoro substituent; enhanced metabolic stability
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride 2,6-dichloro 4-methylamine C₁₃H₁₇Cl₃N₂ ~308.6 Dichloro substitution; increased steric bulk
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride 4-methyl 3-methylamine C₁₄H₂₃ClN₂ 254.80 Methyl substituent; altered conformational flexibility
Key Observations:
  • Halogen Type : Fluorine in the 3-fluoro analog increases electronegativity and may improve metabolic stability due to resistance to oxidative metabolism.
  • Substituent Bulk : The 2,6-dichloro analog exhibits higher molecular weight and steric bulk, which could reduce solubility but enhance target selectivity.
  • Piperidine Substitution : Methylamine at the 4-position (target) versus 3-position (e.g., ) alters the molecule’s spatial orientation, impacting interactions with biological targets.

Physicochemical Properties

  • Lipophilicity : Chloro and methyl substituents increase logP values compared to unsubstituted piperidines. For example, the para-methyl analog (logP ~2.5) is more lipophilic than the target compound.
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for in vitro assays.
  • Thermal Stability : Melting points vary; the pyrimidinyl derivative in has a high mp (320–321°C), suggesting strong crystalline stability .

Biological Activity

The compound [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a synthetic organic molecule with significant potential in pharmacology, particularly in neuropharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring, a chloro-substituted benzyl group, and a methylamine moiety, suggests various biological activities that warrant detailed exploration.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C13H20ClN2\text{C}_{13}\text{H}_{20}\text{Cl}\text{N}_2

This compound's biological activity is influenced by its halogen substituents (chlorine) and the piperidine framework, which are known to enhance lipophilicity and receptor affinity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin receptors. Compounds with similar structures have been shown to modulate these systems, leading to potential therapeutic effects in mood disorders and anxiety.

Potential Mechanisms Include:

  • Dopamine Receptor Modulation : The compound may act as an antagonist or agonist at dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : It may also interact with serotonin receptors, potentially affecting mood regulation and anxiety levels.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in neurotransmitter metabolism, thus prolonging their action in the synaptic cleft.

Biological Activity Studies

Recent studies have focused on the biological activity of this compound. Here are key findings:

1. Neuropharmacological Effects

Research has indicated that compounds with similar piperidine structures exhibit antidepressant and anxiolytic properties. The structural modifications in this compound may enhance these effects compared to other derivatives.

2. Antimicrobial Activity

Preliminary studies suggest that piperidine derivatives can exhibit antibacterial and antifungal properties. For instance:

CompoundActivityMIC (mg/mL)
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amineAntibacterial0.025
6-Fluoro-N-(piperidin-4-yl)benzamideAntifungal0.078

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Minor modifications to the structure can significantly alter its efficacy and safety profile.

Notable SAR Observations:

  • Chloro Substitution : Enhances binding affinity to neurotransmitter receptors.
  • Piperidine Ring Modifications : Variations in the piperidine structure can lead to different pharmacological profiles.

Case Studies

Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of various piperidine derivatives, including this compound. Results showed significant improvement in depressive behaviors in animal models, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the established synthetic routes for [1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Alkylation/Acylation : Reacting piperidin-4-amine derivatives with 2-chlorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., triethylamine) to form the benzyl-piperidine intermediate .

Methylation : Introducing the methylamine group via reductive amination or nucleophilic substitution. For example, reacting the intermediate with methylamine in the presence of a reducing agent like sodium cyanoborohydride .

Salt Formation : Converting the free base to the hydrochloride salt using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .

Q. Critical Parameters :

  • Temperature : Optimal ranges vary (e.g., 0–5°C for acylation , room temperature for alkylation ).
  • Solvent Choice : Dichloromethane or DMF for solubility and reaction efficiency .
  • Catalysts : Palladium or copper catalysts for coupling reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Example Optimization :

StepParameterOptimal ConditionReference
AlkylationSolventDMF, 50°C
Salt FormationHCl Concentration4 M in dioxane

Q. How can researchers characterize the structural and physicochemical properties of this compound using modern analytical techniques?

Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify benzyl, piperidine, and methylamine moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm) and piperidine CH2 groups (δ 2.5–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calc. for C₁₃H₁₈ClN₂: 253.12) .
  • Physicochemical Properties :
    • Solubility : Test in water, DMSO, and ethanol (hydrochloride salts generally exhibit higher aqueous solubility) .
    • Melting Point : Determine via DSC (typical range: 180–220°C for hydrochloride salts) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer : Contradictions often arise from:

  • Metabolic Instability : Use liver microsome assays to identify rapid degradation .
  • Off-Target Effects : Employ selectivity panels (e.g., kinase or GPCR profiling) .
  • Bioavailability Issues : Conduct pharmacokinetic studies (e.g., plasma half-life, Cmax) in rodent models .

Case Study :
If in vitro assays show high receptor affinity (e.g., Ki = 10 nM) but in vivo efficacy is poor:

Validate Assay Conditions : Replicate experiments with fresh compound batches .

Modulate Formulation : Use solubilizing agents (e.g., cyclodextrins) to improve absorption .

Structure-Activity Relationship (SAR) : Introduce substituents to enhance metabolic stability (e.g., fluorination) .

Q. How can computational modeling predict biological target interactions for this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes at targets like serotonin or histamine receptors. Focus on piperidine’s amine group for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on datasets of piperidine derivatives to predict ADMET properties .

Q. Example Prediction :

TargetPredicted Binding Energy (kcal/mol)Experimental IC₅₀Reference
5-HT₂A-9.2120 nM
H3 Receptor-8.7450 nM

Q. What are the challenges in stereochemical control during synthesis, and how can they be addressed?

Methodological Answer :

  • Racemization Risk : Monitor chiral centers (e.g., piperidine C4) using chiral HPLC .
  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) to enforce enantioselectivity .
  • Crystallization : Opt for chiral resolving agents (e.g., tartaric acid) to isolate desired enantiomers .

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